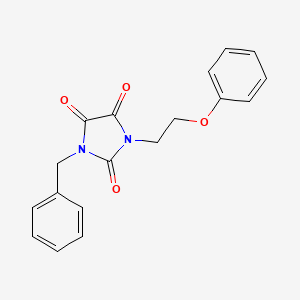

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione

Description

Properties

IUPAC Name |

1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-16-17(22)20(13-14-7-3-1-4-8-14)18(23)19(16)11-12-24-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFHAFVNBTYUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione typically involves the reaction of benzylamine with 2-phenoxyethyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione is utilized in various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Employed in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The imidazolidine-2,4,5-trione core is common across analogs, but biological activity and physicochemical properties are modulated by substituents at the 1- and 3-positions:

Key Observations :

- Electron-Withdrawing Groups : Fluorine in the benzothiazole ring (e.g., 3k, 3d) increases polarity and enzyme-binding affinity via halogen bonds .

- Branched Alkyl Groups : Isopropyl or diisopropyl substituents (e.g., 3d, 3g) improve lipophilicity (log Kow ≈ 3.5–4.0) and enhance penetration across biological membranes .

- Aromatic Substitutents : Benzyl or para-substituted phenyl groups (e.g., 4-chlorophenyl in 3e) optimize π-π stacking interactions with AChE’s catalytic site .

Inhibitory Potency (IC50 Values) :

Structure-Activity Relationships (SAR) :

- Para-Substitution : Compounds with para-substituted aryl groups (e.g., 3d, 3e) exhibit superior BChE inhibition due to optimal steric alignment with the enzyme’s peripheral anionic site .

- Chiral Center : The (R)-configuration at the 3-position ethyl group (common in all analogs) is critical for maintaining inhibitory activity, as enantiomeric forms show reduced potency .

Biological Activity

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of appropriate benzyl and phenoxyethyl derivatives with imidazolidine precursors. The compound has been characterized using various spectroscopic techniques to confirm its structure.

Inhibition of Pyruvate Carboxylase

Recent studies have demonstrated that substituted imidazolidinetriones, including this compound, are potent inhibitors of pyruvate carboxylase (PC). The compound exhibits mixed-type inhibition with respect to pyruvate and noncompetitive inhibition regarding ATP. The IC50 values for these inhibitors range between 3 and 12 μM, indicating significant potency against PC .

Selectivity and Mechanism

The selectivity of this compound for pyruvate carboxylase is noteworthy as it does not inhibit other metalloenzymes such as human carbonic anhydrase II or matrix metalloprotease-12. This specificity suggests potential applications in metabolic disorders where PC activity is dysregulated .

Study 1: In Vitro Activity

In vitro assays have shown that the compound effectively reduces the activity of pyruvate carboxylase in cellular models. The study utilized various concentrations to determine the dose-response relationship, confirming the compound's efficacy at lower concentrations .

Study 2: Pharmacokinetics and Membrane Permeability

A pharmacokinetic study assessed the passive permeability of this compound across artificial membranes. Results indicated high permeability, suggesting favorable absorption characteristics for potential therapeutic use .

Data Summary

| Compound | IC50 (μM) | Target | Inhibition Type |

|---|---|---|---|

| This compound | 3 - 12 | Pyruvate Carboxylase | Mixed-type |

| Other IZT Series Compounds | Varies | Various Metalloenzymes | Noncompetitive |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of benzylamine derivatives with phenoxyethyl-substituted carbonyl intermediates under acidic catalysis. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) and reaction time (12–24 hours at 80–100°C). Solvent choice (e.g., DMF or THF) significantly impacts yield due to polarity effects on intermediate stability . Factorial design experiments (e.g., varying temperature, solvent, and catalyst concentration) are recommended for systematic yield optimization .

Q. How can structural characterization of this compound be performed to resolve ambiguities in imidazolidine ring substitution patterns?

- Methodological Answer : Use a combination of -NMR (to identify benzyl and phenoxyethyl protons), -NMR (to confirm carbonyl and quaternary carbons), and X-ray crystallography for absolute configuration determination. For example, in related imidazolidine-triones, -NMR peaks at 170–180 ppm confirm carbonyl groups, while aromatic protons appear as multiplet signals at 6.8–7.5 ppm . Crystallographic data (e.g., CCDC deposition codes) are critical for resolving stereochemical ambiguities .

Q. What spectroscopic techniques are most effective for monitoring degradation products under varying pH conditions?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with HPLC-UV is optimal. For example, acidic conditions (pH < 3) may hydrolyze the imidazolidine ring, producing benzylamine and phenoxyacetic acid derivatives. HRMS can detect fragment ions (e.g., m/z 234.21 for the parent compound vs. m/z 121.08 for benzylamine fragments) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions on the imidazolidine ring. The C2 and C4 carbonyl groups are electrophilic hotspots, making them susceptible to nucleophilic attack. Solvent effects (e.g., polarizable continuum models) should be included to simulate reaction environments .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous imidazolidine-triones?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC measurements against control compounds). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or agar diffusion vs. broth microdilution methods. Meta-analysis of published datasets (e.g., Table 1 in ) can identify outlier results and establish consensus trends.

Q. How can reaction kinetics be mechanistically studied for imidazolidine-trione formation under catalytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.